Cyclopentanemethanol

Descripción

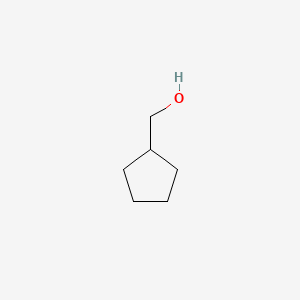

Structure

3D Structure

Propiedades

IUPAC Name |

cyclopentylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c7-5-6-3-1-2-4-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQVBYGGNVVVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189896 | |

| Record name | Cyclopentanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3637-61-4 | |

| Record name | Cyclopentanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3637-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopentanemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LG8NG324P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cyclopentanemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanemethanol, a valuable building block in organic synthesis, serves as a key intermediate in the preparation of a wide range of pharmaceutical and fine chemical products. Its unique five-membered ring structure and primary alcohol functionality make it a versatile synthon for the introduction of the cyclopentylmethyl moiety. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound and the analytical techniques employed for its characterization. Detailed experimental protocols for common synthetic methodologies are presented, along with a summary of key quantitative data in tabular format. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the processes involved.

Introduction

This compound (CAS No: 3637-61-4), also known as cyclopentylcarbinol, is a colorless liquid with the molecular formula C₆H₁₂O.[1] Its structural features, a cyclopentane ring attached to a hydroxymethyl group, impart a desirable combination of lipophilicity and reactive potential. This has led to its widespread use in medicinal chemistry for the synthesis of novel therapeutic agents, as well as in the fragrance and materials science industries. The efficient and selective synthesis of this compound is therefore of significant interest. This guide details the most common and effective methods for its preparation and provides a thorough analysis of its characterization.

Synthesis of this compound

Several synthetic strategies can be employed to produce this compound, primarily involving the reduction of cyclopentane-derived carbonyl compounds or the functionalization of cyclopentyl precursors. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations.

Reduction of Cyclopentanecarboxylic Acid and its Derivatives

A common and straightforward approach to this compound is the reduction of cyclopentanecarboxylic acid or its corresponding ester. Strong reducing agents like lithium aluminum hydride (LAH) are typically required for this transformation.

Reaction Scheme:

-

Cyclopentanecarboxylic Acid → this compound

-

Methyl Cyclopentanecarboxylate → this compound

-

Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled. The entire apparatus is thoroughly dried in an oven and cooled under a stream of dry nitrogen.

-

Reagent Preparation: Lithium aluminum hydride (LAH) (1.2 equivalents) is carefully suspended in anhydrous tetrahydrofuran (THF) in the reaction flask under a nitrogen atmosphere.

-

Reaction: A solution of cyclopentanecarboxylic acid (1 equivalent) in anhydrous THF is added dropwise to the LAH suspension via the dropping funnel at a rate that maintains a gentle reflux. The reaction mixture is then stirred at room temperature for 4-6 hours.

-

Quenching: The reaction is cooled in an ice bath, and the excess LAH is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by methanol, and then a saturated aqueous solution of sodium sulfate.

-

Work-up: The resulting precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by fractional distillation to yield the final product.

Reduction of Cyclopentanecarboxaldehyde

The reduction of an aldehyde to a primary alcohol is a milder transformation that can be achieved with a variety of reducing agents, most commonly sodium borohydride (NaBH₄).

Reaction Scheme:

-

Cyclopentanecarboxaldehyde → this compound

-

Reaction Setup: Cyclopentanecarboxaldehyde (1 equivalent) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reduction: Sodium borohydride (1.1 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 20°C. The reaction is then allowed to warm to room temperature and stirred for 1-2 hours.

-

Quenching: The reaction is quenched by the slow addition of water.

-

Work-up: The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated, and the resulting crude this compound is purified by distillation.

Grignard Reaction

The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds. This compound can be synthesized by reacting a cyclopentylmagnesium halide with formaldehyde.

Reaction Scheme:

-

Cyclopentyl Bromide + Mg → Cyclopentylmagnesium Bromide

-

Cyclopentylmagnesium Bromide + Formaldehyde → this compound

-

Grignard Reagent Formation: Magnesium turnings are placed in a dry, three-necked flask under a nitrogen atmosphere. A small crystal of iodine can be added to activate the magnesium. A solution of cyclopentyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. Once initiated, the remaining cyclopentyl bromide solution is added at a rate to maintain a gentle reflux.

-

Reaction with Formaldehyde: Paraformaldehyde is depolymerized by heating to generate gaseous formaldehyde, which is then bubbled through the Grignard reagent solution. Alternatively, the Grignard reagent can be added to a suspension of paraformaldehyde in anhydrous ether.

-

Work-up: The reaction mixture is cooled and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed. The product is purified by distillation.

Hydroboration-Oxidation of Methylenecyclopentane

The hydroboration-oxidation of an alkene provides an anti-Markovnikov addition of water across the double bond. This method can be used to synthesize this compound from methylenecyclopentane.

Reaction Scheme:

-

Methylenecyclopentane → this compound

-

Hydroboration: To a solution of methylenecyclopentane (1 equivalent) in anhydrous THF under a nitrogen atmosphere is added a solution of borane-tetrahydrofuran complex (BH₃-THF) (0.4 equivalents) at 0°C. The reaction mixture is then stirred at room temperature for 2-3 hours.

-

Oxidation: The reaction is cooled to 0°C, and a solution of sodium hydroxide (3M) is added, followed by the slow, dropwise addition of hydrogen peroxide (30%).

-

Work-up: The mixture is stirred at room temperature for 1 hour and then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated, and the crude product is purified by distillation.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Physical and Spectroscopic Data

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Boiling Point | 161-163 °C | |

| Density | 0.929 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.455 |

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~3.5 (d, 2H, -CH₂OH), ~1.8 (m, 1H, -CH-), ~1.7-1.2 (m, 8H, cyclopentyl CH₂) | [2][3][4] |

| ¹³C NMR (CDCl₃) | δ ~68 (-CH₂OH), ~43 (-CH-), ~29 (cyclopentyl CH₂), ~25 (cyclopentyl CH₂) | [5][6][7][8][9] |

| IR (neat) | ~3330 cm⁻¹ (O-H stretch, broad), ~2950 cm⁻¹ (C-H stretch), ~1030 cm⁻¹ (C-O stretch) | [10][11][12][13][14] |

| Mass Spec (EI) | m/z 100 (M⁺), 82, 69, 57, 41 | [15][16][17][18][19] |

Experimental Protocols for Characterization

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the molecular structure.

-

Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the O-H stretch (broad, around 3330 cm⁻¹), C-H stretches (around 2950 cm⁻¹), and the C-O stretch (around 1030 cm⁻¹).

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph.

-

Ionization: The molecules are ionized, commonly using electron impact (EI).

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion (M⁺) and the fragmentation pattern are analyzed to confirm the molecular weight and structural features of the compound.

-

Sample Preparation: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is prepared.

-

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250°C.

-

Oven Program: A temperature gradient is programmed to ensure good separation (e.g., initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions: The mass spectrometer is operated in electron impact (EI) mode, scanning a mass range of m/z 40-300.

-

Data Analysis: The retention time of the peak corresponding to this compound is used for identification (by comparison with a standard), and the mass spectrum of the peak is used to confirm its identity. The peak area can be used for quantitative analysis to determine the purity of the sample.

Conclusion

This technical guide has outlined the primary synthetic routes for the preparation of this compound, providing detailed experimental protocols for key methods including reduction of carboxylic acids and aldehydes, Grignard synthesis, and hydroboration-oxidation. Furthermore, a comprehensive overview of the analytical techniques used for the characterization of this important building block has been presented, complete with key data and procedural outlines. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this compound, facilitating the efficient and reliable production and analysis of this versatile compound.

References

- 1. This compound | C6H12O | CID 77195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ymdb.ca [ymdb.ca]

- 3. benchchem.com [benchchem.com]

- 4. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Cyclopentanol(96-41-3) 13C NMR spectrum [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. This compound [webbook.nist.gov]

- 11. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. youtube.com [youtube.com]

- 16. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. youtube.com [youtube.com]

Spectroscopic Analysis of Cyclopentanemethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopentanemethanol, a key building block in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.4 | Doublet | -CH₂OH |

| ~1.1 - 1.8 | Multiplet | Cyclopentyl protons |

| ~1.0 | Singlet (broad) | -OH |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum indicates the number of distinct carbon environments in this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~68 | -CH₂OH |

| ~40 | CH (methine) |

| ~29 | CH₂ (cyclopentyl) |

| ~25 | CH₂ (cyclopentyl) |

Note: These are approximate chemical shift values.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent, commonly chloroform-d (CDCl₃) or acetone-d₆.[1] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation: The spectra are typically recorded on a high-resolution NMR spectrometer, such as a Varian A-60 or a Bruker WH-90.[1]

Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopy Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its alcohol functional group and alkane structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (alcohol) |

| ~2950 | Strong | C-H stretch (alkane) |

| ~2870 | Strong | C-H stretch (alkane) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Experimental Protocol for IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a vapor phase spectrum can be acquired.[2]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used to obtain the spectrum.

Data Acquisition: A background spectrum is first recorded. Then, the sample spectrum is recorded and the background is subtracted to produce the final spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

The mass spectrum of this compound is typically obtained using Electron Ionization (EI), which causes fragmentation of the molecule.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 100 | ~5 | [M]⁺ (Molecular Ion) |

| 82 | ~30 | [M-H₂O]⁺ |

| 69 | ~90 | [C₅H₉]⁺ |

| 67 | ~71 | [C₅H₇]⁺ |

| 41 | ~100 | [C₃H₅]⁺ (Base Peak) |

Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

Ionization: Electron Ionization (EI) is a common method for small organic molecules like this compound.[3][4] In this process, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[3][4]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an unknown compound, such as this compound, using the complementary information provided by NMR, IR, and MS.

Caption: Workflow for structural elucidation using MS, IR, and NMR.

References

The Genesis of a Core Moiety: A Historical and Technical Guide to the Discovery of Cyclopentanemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanemethanol, a fundamental building block in modern organic synthesis and a key intermediate in the pharmaceutical industry, does not have a singular, celebrated moment of discovery. Instead, its emergence into the chemical lexicon is intrinsically linked to the development of powerful, general synthetic methodologies in the early 20th century. This technical guide provides an in-depth exploration of the historical context surrounding the first likely synthesis of this compound, details the probable experimental protocols of the era, and presents this information in a framework suitable for researchers and drug development professionals.

Historical Context: An Era of Reductionist Chemistry

The late 19th and early 20th centuries were a period of profound advancement in organic synthesis, characterized by the development of robust reactions to transform functional groups. It is within this context that the first synthesis of this compound likely occurred, not as a primary research goal, but as a straightforward application of a newly discovered, powerful reduction technique.

While a definitive first synthesis is not prominently documented, the historical timeline and the available chemical technologies strongly suggest that this compound was first prepared via the Bouveault-Blanc reduction , a method first reported in 1903 by Louis Bouveault and Gustave Louis Blanc.[1][2][3][4] This reaction provided a means to reduce esters to their corresponding primary alcohols using the simple and accessible reagents of sodium metal in absolute ethanol.[1][2][3][4]

Given that cyclopentanecarboxylic acid and its simple esters were known entities at the time, their reduction via the Bouveault-Blanc method would have been a logical and routine extension of this new synthetic tool. The precursor, cyclopentanecarboxaldehyde, was also first synthesized in the early 20th century, providing another potential route to this compound via reduction.[5]

Physicochemical and Preparative Data

The following table summarizes key quantitative data for this compound and its likely historical precursor, ethyl cyclopentanecarboxylate.

| Property | This compound | Ethyl Cyclopentanecarboxylate (Precursor) |

| Molecular Formula | C₆H₁₂O | C₈H₁₄O₂ |

| Molecular Weight | 100.16 g/mol | 142.20 g/mol |

| Boiling Point | 161-163 °C | ~178-180 °C |

| Density | 0.924 g/mL at 25 °C | ~0.98 g/mL at 25 °C |

| Appearance | Colorless liquid | Colorless liquid |

| CAS Number | 3637-61-4 | 1122-51-6 |

Experimental Protocols: The Bouveault-Blanc Reduction of Ethyl Cyclopentanecarboxylate

The following is a detailed, plausible experimental protocol for the first synthesis of this compound, based on the original Bouveault-Blanc methodology.

Objective: To synthesize this compound by the reduction of ethyl cyclopentanecarboxylate using sodium metal and absolute ethanol.

Materials:

-

Ethyl cyclopentanecarboxylate

-

Sodium metal, clean and dry

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (for workup)

-

Sodium sulfate, anhydrous (for drying)

-

Distillation apparatus

Procedure:

-

Reaction Setup: A round-bottom flask is fitted with a reflux condenser. The flask is charged with a solution of ethyl cyclopentanecarboxylate in an excess of absolute ethanol. The amount of ethanol should be sufficient to dissolve the ester and to moderate the reaction with sodium.

-

Addition of Sodium: Small, clean pieces of sodium metal are added portion-wise through the condenser to the vigorously stirred ethanolic solution of the ester. The addition is controlled to maintain a steady reflux. A significant excess of sodium is required.

-

Reaction Progression: The reaction is highly exothermic, and the mixture will reflux vigorously. The reaction is complete when all the sodium has reacted, which may take several hours.

-

Workup: After the reaction mixture has cooled, water is cautiously added to hydrolyze the resulting alkoxides and to dissolve the sodium salts. The mixture is then acidified with hydrochloric acid.

-

Extraction: The aqueous-alcoholic solution is extracted several times with diethyl ether. The combined ethereal extracts are washed with water and then dried over anhydrous sodium sulfate.

-

Purification: The diethyl ether is removed by distillation. The remaining crude this compound is then purified by fractional distillation, collecting the fraction boiling at approximately 161-163 °C.

Logical and Experimental Workflow

The following diagrams illustrate the likely historical synthesis pathway and the general workflow of the Bouveault-Blanc reduction.

Conclusion

The "discovery" of this compound is a testament to the power and generality of the synthetic methods developed in the early 20th century. While not a singular event, its first synthesis was a logical consequence of the groundbreaking Bouveault-Blanc reduction. Understanding this historical context provides valuable insight into the foundations of modern organic synthesis and the origins of a molecule that continues to be a cornerstone in the development of new therapeutics and other advanced materials.

References

An In-depth Technical Guide to the Solubility of Cyclopentanemethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopentanemethanol (C6H12O) is a cyclic alcohol with applications as a solvent, intermediate, and building block in organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in process development, purification, and formulation within the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a discussion of the physicochemical principles governing its solubility. Due to the limited availability of precise quantitative solubility data in public literature, this guide presents expected qualitative solubility based on chemical principles and provides a robust methodology for researchers to determine quantitative solubility experimentally.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C6H12O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][2] |

| Boiling Point | 162-163 °C | [1] |

| Density | 0.926 g/mL at 25 °C | [3] |

| Flash Point | 62 °C (143.6 °F) | [3] |

| logP (Octanol/Water Partition Coefficient) | 1.169 (Calculated) | [4] |

The presence of a hydroxyl (-OH) group imparts polarity to the molecule, enabling hydrogen bonding, while the cyclopentyl ring contributes to its nonpolar character. The calculated logP value of 1.169 suggests a degree of lipophilicity, indicating that it will be soluble in many organic solvents.[4]

Solubility of this compound in Organic Solvents

While specific quantitative solubility data is not widely available, the principle of "like dissolves like" allows for a qualitative prediction of this compound's solubility in common organic solvents. As a primary alcohol, it is expected to be miscible with a wide range of organic solvents.

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Miscible | Both are polar, protic solvents capable of hydrogen bonding. |

| Ketones | Acetone | Miscible | Acetone is a polar, aprotic solvent that can act as a hydrogen bond acceptor. |

| Chlorinated Solvents | Dichloromethane | Miscible | Dichloromethane is a polar, aprotic solvent capable of dissolving many organic compounds. |

| Esters | Ethyl Acetate | Soluble / Miscible | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor. |

| Aromatic Hydrocarbons | Toluene | Soluble | Toluene is a nonpolar solvent; the nonpolar cyclopentyl group of this compound will interact favorably. |

| Aliphatic Hydrocarbons | Hexane | Soluble / Partially Miscible | Hexane is a nonpolar solvent. The nonpolar character of the cyclopentyl ring should allow for some solubility, though the polar hydroxyl group may limit miscibility. |

Note: "Miscible" implies solubility in all proportions, while "Soluble" indicates a significant degree of dissolution, which may not be infinite.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent.

Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a solvent.

4.1.1 Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringes and syringe filters (0.45 µm)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrumentation (e.g., HPLC, NMR).

-

Volumetric flasks and pipettes

4.1.2 Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume (e.g., 5 mL) of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow any undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-particles.

-

-

Quantification:

-

Accurately weigh the filtered aliquot.

-

Dilute the aliquot with a known volume of the same solvent in a volumetric flask to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable instrument) to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the concentration determined and the dilution factor.

-

Visualizations

Logical Relationship of Factors Influencing Solubility

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining solubility.

Conclusion

References

An In-depth Technical Guide to the Thermochemical Properties of Cyclopentanemethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential thermochemical properties of cyclopentanemethanol (C₅H₉CH₂OH), a valuable building block in organic synthesis and a subject of interest in various research applications.[1] The data and methodologies presented are intended to support computational modeling, process design, and safety assessments.

Core Thermochemical and Physical Data

This compound, also known as cyclopentylcarbinol, is a colorless liquid with the chemical formula C₆H₁₂O and a molecular weight of 100.16 g/mol .[1][2][3] Its key thermochemical and physical properties are summarized below.

Table 1: Key Thermochemical and Physical Properties of this compound

| Property | Symbol | Value | Unit | Source / Method |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -258.92 | kJ/mol | Joback Method[2] |

| Standard Gibbs Free Energy of Formation | ΔfG° | -100.63 | kJ/mol | Joback Method[2] |

| Enthalpy of Vaporization at Std. Conditions | ΔvapH° | 45.89 | kJ/mol | Joback Method[2] |

| Enthalpy of Fusion at Std. Conditions | ΔfusH° | 9.32 | kJ/mol | Joback Method[2] |

| Ideal Gas Heat Capacity (at 444.14 K) | Cp,gas | 189.46 | J/(mol·K) | Joback Method[2] |

| Normal Boiling Point | Tb | 435.70 | K | NIST Webbook[2] |

| 162-163 | °C | Sigma-Aldrich | ||

| Normal Melting (Fusion) Point | Tf | 229.10 | K | Joback Method[2] |

| Critical Temperature | Tc | 631.75 | K | Joback Method[2] |

| Critical Pressure | Pc | 4316.89 | kPa | Joback Method[2] |

| Critical Volume | Vc | 0.332 | m³/kmol | Joback Method[2] |

| Density (at 25 °C) | ρ | 0.926 | g/mL | Sigma-Aldrich |

| Refractive Index (at 20 °C) | nD | 1.458 | Sigma-Aldrich | |

| Flash Point | 62 | °C | Sigma-Aldrich |

Note: Data from the Joback Method are estimations based on group-contribution theory and provide valuable approximations in the absence of extensive experimental data.

Experimental and Computational Methodologies

The determination of thermochemical properties relies on a combination of experimental techniques and computational modeling.

2.1 Experimental Protocols Overview

-

Combustion Calorimetry: This is a primary technique for determining the standard enthalpy of formation (ΔfH°).

-

Methodology: A precisely weighed sample of the substance (e.g., this compound) is completely combusted in a high-pressure oxygen environment within a device called a bomb calorimeter. The heat released by the combustion reaction is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured. By knowing the heat capacity of the calorimeter system, the enthalpy of combustion (ΔcH°) can be calculated. The standard enthalpy of formation is then derived using Hess's Law, applying the known standard enthalpies of formation for the combustion products (CO₂ and H₂O).[4][5]

-

-

Differential Scanning Calorimetry (DSC): DSC is used to measure thermal transitions, such as melting point and enthalpy of fusion (ΔfusH).

-

Methodology: A small sample of the substance and an inert reference material are heated or cooled at a constant rate. The difference in the amount of heat required to increase the temperature of the sample and reference is measured as a function of temperature. A peak in the heat flow curve during heating indicates an endothermic process, such as melting. The area under this peak is directly proportional to the enthalpy of fusion.[5]

-

-

Vapor Pressure Measurement (Transpiration Method): This method is used to determine the enthalpy of vaporization (ΔvapH°).

-

Methodology: An inert gas is passed at a known flow rate over a sample of the liquid held at a constant temperature. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the sample over time, the vapor pressure can be determined. Repeating this process at various temperatures allows for the construction of a vapor pressure curve. The enthalpy of vaporization can then be calculated from the slope of the line when plotting the natural logarithm of vapor pressure versus the inverse of the temperature, according to the Clausius-Clapeyron equation.[5]

-

2.2 Computational Protocols Overview

-

Group-Contribution Methods (e.g., Joback Method): These methods estimate thermochemical properties by summing the contributions of individual functional groups within a molecule.[2]

-

Methodology: The molecule (this compound) is deconstructed into its constituent groups (e.g., -CH₂-, >CH-, -OH). Each group has a pre-assigned numerical value for a specific property (e.g., contribution to heat of formation or heat capacity). These values, derived from regression analysis of experimental data from a large set of compounds, are summed to predict the property for the molecule of interest. This approach is computationally inexpensive and widely used for initial estimations.[6]

-

-

Ab Initio Quantum Chemical Calculations (e.g., G3MP2): These are high-level computational methods used to predict properties from first principles.

-

Methodology: The electronic structure of the molecule is calculated by solving the Schrödinger equation. Methods like G3MP2 use a combination of different levels of theory and basis sets to achieve high accuracy in calculating properties like the standard molar enthalpy of formation.[5] These calculations provide theoretical values that can be compared with and supplement experimental results.

-

Visualized Workflows and Relationships

3.1 Experimental Workflow for Thermochemical Data Determination

The following diagram illustrates a typical workflow for the experimental determination of the key thermochemical properties discussed.

Caption: Experimental workflow for determining thermochemical properties.

3.2 Relationship Between Thermochemical Properties

The various thermochemical properties of a substance are interconnected. The diagram below illustrates the logical relationship between the enthalpies of formation in different phases.

Caption: Thermodynamic cycle showing enthalpy relationships between phases.

References

- 1. Page loading... [guidechem.com]

- 2. chemeo.com [chemeo.com]

- 3. This compound | C6H12O | CID 77195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. General Equation for Expressing the Physicochemical Properties of Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Cyclopentanemethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction to Cyclopentanemethanol and the Importance of its Crystal Structure

This compound (C₆H₁₂O) is a cyclic alcohol consisting of a cyclopentane ring with a hydroxymethyl substituent.[1][2] Its structural simplicity and chemical functionality make it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. The molecular structure, characterized by the flexible cyclopentane ring and the hydrogen-bonding capability of the hydroxyl group, suggests that its solid-state form will be governed by a complex interplay of van der Waals forces and hydrogen bonding.

Determining the crystal structure of this compound would provide crucial data on:

-

Molecular Conformation: Elucidation of the preferred puckering of the cyclopentane ring (e.g., envelope or twist conformation) in the solid state.[3]

-

Intermolecular Interactions: A detailed understanding of the hydrogen-bonding network established by the hydroxyl groups and how these interactions direct the crystal packing.

-

Solid-State Properties: Correlation of the crystal structure with physical properties such as melting point, density, and solubility.

This guide provides the experimental and computational workflow for achieving a complete crystal structure determination of this compound using single-crystal X-ray diffraction (SC-XRD), the definitive method for this purpose.[4][5]

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

The determination of a molecular crystal structure by SC-XRD involves a series of well-defined steps, from crystal growth to structure refinement.[5]

Crystal Growth

The primary prerequisite for a successful SC-XRD experiment is the availability of a high-quality single crystal.[6] For a liquid at room temperature like this compound, in-situ cryo-crystallization is the most suitable method.

Methodology: In-situ Cryo-crystallization

-

Sample Preparation: A small amount of high-purity this compound is sealed in a glass capillary.

-

Mounting: The capillary is mounted on the goniometer head of the diffractometer.[5]

-

Cooling: A stream of cold nitrogen gas is directed over the capillary to lower the temperature below the melting point of this compound.

-

Crystallization: A focused heat source (e.g., a laser) is used to melt a small zone of the solidified sample. The heat source is then slowly moved along the capillary, allowing a single crystal to grow from the melt. This process is monitored using a microscope.

Data Collection

Once a suitable single crystal is obtained, X-ray diffraction data are collected.

Instrumentation and Parameters:

-

Diffractometer: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.[7]

-

X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is typically used.[5]

-

Temperature: Data is collected at a low temperature, typically 100 K, to minimize thermal vibrations of the atoms.[5]

-

Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through a range of angles. The exposure time per frame and the total rotation range are optimized to ensure a complete and redundant dataset.

Data Reduction and Structure Solution

The raw diffraction images are processed to determine the crystal's unit cell and to extract the intensities of the individual Bragg reflections.

-

Integration: The intensities of the diffraction spots on each frame are integrated.

-

Scaling and Merging: The integrated intensities from all frames are scaled and merged to produce a unique set of reflection data.

-

Space Group Determination: The symmetry and systematic absences in the diffraction data are analyzed to determine the space group of the crystal.[5]

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.[5]

Structure Refinement

The initial atomic model is refined against the experimental diffraction data to improve its accuracy.

-

Least-Squares Refinement: The atomic coordinates, and their anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.[3]

-

Final Model Validation: The final refined structure is validated using metrics such as R-factors and goodness-of-fit. A final crystallographic information file (CIF) is generated.

Data Presentation: Hypothetical Crystallographic Data for this compound

The following table summarizes the type of quantitative data that would be obtained from a successful crystal structure analysis of this compound. Note: This data is illustrative and does not represent experimentally determined values.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₆H₁₂O | The elemental composition of the molecule.[2] |

| Formula Weight | 100.16 g/mol | The molar mass of the compound.[8] |

| Crystal System | Monoclinic | The basic geometric framework of the crystal lattice. |

| Space Group | P2₁/c | The symmetry operations that describe the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 6.2 Å, c = 12.1 Å, β = 95.5° | The dimensions and angle of the fundamental repeating unit of the crystal. |

| Volume | 635.0 ų | The volume of the unit cell. |

| Z (Molecules per Unit Cell) | 4 | The number of molecules contained within one unit cell. |

| Calculated Density | 1.048 g/cm³ | The theoretical density of the crystal, derived from the formula weight and unit cell volume. |

| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the diffraction experiment.[5] |

| Temperature | 100(2) K | The temperature at which the diffraction data were collected.[5] |

| Final R-indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.115 | Indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Goodness-of-Fit on F² | 1.05 | A statistical measure of the quality of the structural refinement. |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and computational processes involved in single-crystal X-ray diffraction.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Caption: Logical relationship between key stages in crystallography.

Conclusion

While the definitive crystal structure of pure this compound remains to be reported, this technical guide provides the comprehensive framework necessary for its determination. The protocols for single-crystal growth, data collection, and structure refinement outlined herein are robust and widely applicable to small organic molecules. The successful elucidation of this structure would provide fundamental insights into the conformational preferences and intermolecular interactions of this important chemical building block, benefiting researchers in materials science and drug development. The provided workflows and data templates serve as a practical resource for planning and executing such crystallographic studies.

References

- 1. This compound | C6H12O | CID 77195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Crystal structures of monohydrate and methanol solvate compounds of {1-[(3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentyl}methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. This compound 98 3637-61-4 [sigmaaldrich.com]

Cyclopentanemethanol: A Comprehensive Technical Guide to its Reactivity with Common Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanemethanol, a primary alcohol, serves as a versatile building block in organic synthesis. Its reactivity is primarily dictated by the hydroxyl (-OH) group, which can undergo a variety of transformations including oxidation, reduction (of its derivatives), esterification, etherification, and halogenation. Understanding the scope and limitations of these reactions is crucial for its effective utilization in the synthesis of novel chemical entities, including active pharmaceutical ingredients. This technical guide provides an in-depth overview of the reactivity of this compound with common laboratory reagents, supported by experimental data, detailed protocols, and mechanistic diagrams.

Core Reactivity of this compound

The primary alcohol functionality in this compound is the focal point of its chemical transformations. The following sections detail its reactions with key classes of reagents.

Oxidation Reactions

The oxidation of this compound can yield either cyclopentanecarboxaldehyde or cyclopentanecarboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Table 1: Oxidation of this compound

| Oxidizing Agent | Product | Typical Yield (%) | Reaction Conditions |

| Pyridinium chlorochromate (PCC) | Cyclopentanecarboxaldehyde | ~85-95[1][2] | Dichloromethane (DCM), Room Temperature, 1-2 hours |

| Sodium dichromate (Na₂Cr₂O₇) / Sulfuric acid (H₂SO₄) | Cyclopentanecarboxylic acid | High[3][4] | Aqueous H₂SO₄, Heat |

a) Oxidation to Cyclopentanecarboxaldehyde using PCC [1][5]

-

Materials: this compound, Pyridinium chlorochromate (PCC), Dichloromethane (DCM, anhydrous), Celite® or silica gel.

-

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM, add a solution of this compound (1 equivalent) in DCM dropwise at room temperature.

-

Stir the mixture vigorously for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to afford crude cyclopentanecarboxaldehyde.

-

Purify the crude product by distillation or column chromatography.

-

b) Oxidation to Cyclopentanecarboxylic Acid using Sodium Dichromate/Sulfuric Acid [3][4]

-

Materials: this compound, Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O), Sulfuric acid (H₂SO₄), Water, Diethyl ether.

-

Procedure:

-

Prepare a solution of sodium dichromate in water and add concentrated sulfuric acid carefully while cooling in an ice bath.

-

To this acidic dichromate solution, add this compound dropwise with stirring, maintaining the temperature below 50 °C.

-

After the addition is complete, heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopentanecarboxylic acid.

-

Caption: Oxidation pathways of this compound.

Reduction of this compound Derivatives

Primary alcohols like this compound are generally not reactive towards common reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). However, the hydroxyl group can be converted into a good leaving group, such as a tosylate, which can then be reduced.

Table 2: Reduction of this compound Derivatives

| Reactant | Reagent | Product | Typical Yield (%) | Reaction Conditions |

| Cyclopentylmethyl tosylate | LiAlH₄ | Methylcyclopentane | High[6] | Anhydrous ether (e.g., THF, diethyl ether), Reflux |

a) Tosylation of this compound

-

Materials: this compound, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound (1 equivalent) in DCM and cool to 0 °C.

-

Add pyridine (1.1 equivalents) followed by the portion-wise addition of TsCl (1.1 equivalents).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give cyclopentylmethyl tosylate.

-

b) Reduction of Cyclopentylmethyl Tosylate with LiAlH₄ [6]

-

Materials: Cyclopentylmethyl tosylate, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or THF.

-

Procedure:

-

To a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether at 0 °C, add a solution of cyclopentylmethyl tosylate (1 equivalent) in anhydrous diethyl ether dropwise.

-

After the addition, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash with diethyl ether.

-

Dry the combined filtrate over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to obtain methylcyclopentane.

-

Caption: Two-step reduction of this compound.

Acid-Catalyzed Dehydration

Treatment of this compound with a strong acid like sulfuric acid followed by heating leads to dehydration. Interestingly, this reaction proceeds with a ring expansion to form cyclohexene as the major product, driven by the formation of a more stable secondary carbocation from a primary carbocation.

Table 3: Acid-Catalyzed Dehydration of this compound

| Reagent | Product | Typical Yield (%) | Reaction Conditions |

| H₂SO₄ (conc.) | Cyclohexene | Moderate to Good | Heat (Distillation) |

-

Materials: this compound, Concentrated sulfuric acid (H₂SO₄), Saturated sodium bicarbonate solution, Brine.

-

Procedure:

-

Place this compound in a distillation flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to distill the product as it forms. Collect the distillate in a receiver cooled in an ice bath.

-

Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

-

Purify the cyclohexene by simple distillation.

-

Caption: Dehydration with ring expansion mechanism.

Esterification Reactions

This compound readily undergoes Fischer esterification with carboxylic acids in the presence of an acid catalyst to form the corresponding ester.

Table 4: Fischer Esterification of this compound

| Carboxylic Acid | Catalyst | Product | Typical Yield (%) | Reaction Conditions |

| Acetic Acid | H₂SO₄ | Cyclopentylmethyl acetate | 65-97[7] | Reflux with excess acid |

-

Materials: this compound, Acetic acid (glacial), Concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

In a round-bottom flask, combine this compound and an excess of glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and pour it into cold water.

-

Extract the ester with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the cyclopentylmethyl acetate by distillation.

-

Caption: Fischer esterification mechanism.

Etherification Reactions

The Williamson ether synthesis is a common method to prepare ethers from this compound. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 5: Williamson Ether Synthesis with this compound

| Alkyl Halide | Base | Product | Typical Yield (%) | Reaction Conditions |

| Methyl Iodide | NaH | Cyclopentylmethyl methyl ether | Good to Excellent[8][9] | Anhydrous THF, Room Temp. |

-

Materials: this compound, Sodium hydride (NaH), Methyl iodide, Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C, add this compound (1 equivalent) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction carefully with water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the ether by distillation.

-

Caption: Williamson ether synthesis mechanism.

Halogenation Reactions

The hydroxyl group of this compound can be replaced by a halogen using reagents like phosphorus tribromide (PBr₃) for bromination and thionyl chloride (SOCl₂) for chlorination. These reactions typically proceed via an Sₙ2 mechanism.

Table 6: Halogenation of this compound

| Reagent | Product | Typical Yield (%) | Reaction Conditions |

| PBr₃ | (Bromomethyl)cyclopentane | High[10][11] | Neat or in a non-polar solvent |

| SOCl₂ | (Chloromethyl)cyclopentane | High[12][13] | With pyridine as a catalyst |

a) Bromination with PBr₃ [10][14]

-

Materials: this compound, Phosphorus tribromide (PBr₃).

-

Procedure:

-

To this compound (1 equivalent) at 0 °C, add PBr₃ (0.4 equivalents) dropwise with stirring.

-

After the addition, allow the mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto ice and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the (bromomethyl)cyclopentane by distillation.

-

b) Chlorination with SOCl₂ [12][15]

-

Materials: this compound, Thionyl chloride (SOCl₂), Pyridine.

-

Procedure:

-

To a solution of this compound (1 equivalent) and pyridine (1.1 equivalents) in a suitable solvent like diethyl ether at 0 °C, add thionyl chloride (1.1 equivalents) dropwise.

-

Stir the mixture at room temperature for several hours.

-

Pour the reaction mixture onto ice-water.

-

Separate the organic layer and wash it with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

-

Purify the (chloromethyl)cyclopentane by distillation.

-

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. francis-press.com [francis-press.com]

- 10. byjus.com [byjus.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Synthesis of Cyclopentanemethanol: Detailed Application Notes and Protocols for Researchers

Abstract

This document provides detailed application notes and step-by-step protocols for the synthesis of cyclopentanemethanol, a valuable building block in the development of pharmaceuticals and other fine chemicals. Two primary synthetic routes are presented: the reduction of methyl cyclopentanecarboxylate using lithium aluminum hydride (LiAlH4) and the hydroboration-oxidation of methylenecyclopentane. These protocols are designed for researchers, scientists, and drug development professionals, offering comprehensive guidance on reaction setup, execution, purification, and characterization of the final product. All quantitative data is summarized for easy comparison, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound and its derivatives are important intermediates in organic synthesis, finding applications in the preparation of a variety of biologically active molecules. The selection of an appropriate synthetic route is crucial and depends on factors such as the availability of starting materials, desired scale, and stereochemical considerations. This document outlines two robust and widely applicable methods for the laboratory-scale synthesis of this compound. The first method involves the reduction of a commercially available ester, methyl cyclopentanecarboxylate, with the powerful reducing agent lithium aluminum hydride. The second method demonstrates the anti-Markovnikov hydration of an alkene, methylenecyclopentane, via a hydroboration-oxidation sequence.

Data Presentation

The following table summarizes the key quantitative data associated with the two presented synthesis protocols for this compound.

| Parameter | Method 1: LiAlH4 Reduction | Method 2: Hydroboration-Oxidation |

| Starting Material | Methyl cyclopentanecarboxylate | Methylenecyclopentane |

| Key Reagents | Lithium aluminum hydride (LiAlH4), Diethyl ether, H2SO4 | Borane-tetrahydrofuran complex (BH3·THF), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2) |

| Typical Yield | 85-95% | 80-90% |

| Purity (after distillation) | >98% | >98% |

| Reaction Time | ~4 hours | ~3 hours |

| Boiling Point of Product | 161-163 °C at atmospheric pressure | 161-163 °C at atmospheric pressure |

Experimental Protocols

Method 1: Synthesis of this compound via Reduction of Methyl Cyclopentanecarboxylate with LiAlH4

This protocol details the reduction of an ester to a primary alcohol using a strong hydride reducing agent.

Materials:

-

Methyl cyclopentanecarboxylate

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether

-

10% Sulfuric acid (H2SO4)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 7.6 g (0.2 mol) of lithium aluminum hydride in 200 mL of anhydrous diethyl ether.

-

Addition of Ester: Cool the flask in an ice bath. Slowly add a solution of 25.6 g (0.2 mol) of methyl cyclopentanecarboxylate in 50 mL of anhydrous diethyl ether from the dropping funnel over a period of 1 hour with continuous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently reflux for 2 hours.

-

Quenching: Cool the reaction mixture again in an ice bath. Cautiously and slowly add 8 mL of water dropwise to decompose the excess LiAlH4, followed by 8 mL of 15% aqueous sodium hydroxide, and then 24 mL of water.

-

Work-up: Filter the resulting white precipitate of aluminum salts and wash the filter cake with diethyl ether (3 x 50 mL). Combine the ether filtrates and wash successively with 10% sulfuric acid (2 x 50 mL) and saturated brine (1 x 50 mL).

-

Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

-

Purification: Purify the crude this compound by fractional distillation, collecting the fraction boiling at 161-163 °C.

Method 2: Synthesis of this compound via Hydroboration-Oxidation of Methylenecyclopentane

This protocol describes the anti-Markovnikov addition of water across a double bond.

Materials:

-

Methylenecyclopentane

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H2O2) solution

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask with a nitrogen inlet and a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Hydroboration: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 8.2 g (0.1 mol) of methylenecyclopentane and 50 mL of anhydrous THF. Cool the flask in an ice bath and slowly add 33.3 mL of a 1 M solution of borane-THF complex (0.033 mol BH3) via syringe, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Oxidation: Cool the flask again in an ice bath. Slowly and carefully add 11 mL of 3 M aqueous sodium hydroxide, followed by the dropwise addition of 11 mL of 30% hydrogen peroxide, keeping the temperature below 30 °C.

-

Reaction: Remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Work-up: Add 50 mL of diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer with saturated brine (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvents by rotary evaporation.

-

Purification: Purify the crude this compound by fractional distillation, collecting the fraction boiling at 161-163 °C.

Mandatory Visualizations

Application Notes and Protocols: The Role of Cyclopentanemethanol in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanemethanol, a colorless liquid with the chemical formula C₆H₁₂O, is a versatile building block in organic synthesis, holding significant value as a pharmaceutical intermediate.[1][2][3] Its unique structure, featuring a cyclopentane ring and a reactive hydroxymethyl group, allows for its participation in a variety of chemical transformations, including esterifications, oxidations, and etherifications.[2][3] This reactivity makes it a crucial component in the synthesis of complex molecules, particularly carbocyclic nucleoside analogues, which are a class of therapeutic agents with potent antiviral and anticancer activities.[4][5]

Carbocyclic nucleosides are characterized by the replacement of the furanose ring's oxygen atom with a methylene group. This structural modification enhances metabolic stability and resistance to enzymatic degradation, leading to an increased in vivo half-life of the drug.[5] this compound and its derivatives serve as key precursors for constructing the carbocyclic core of these important pharmaceutical compounds.

Application in the Synthesis of Carbocyclic Nucleoside Analogues

A primary application of this compound in pharmaceutical synthesis is as a starting material for carbocyclic nucleoside analogues like Abacavir and Carbovir, which are used in the treatment of HIV.[6][7] The synthesis of these molecules can be broadly categorized into two main strategies: linear synthesis and convergent synthesis.[8] The linear approach involves the step-by-step construction of the heterocyclic base (a purine or pyrimidine) onto a pre-formed aminocyclopentane scaffold derived from this compound.[8] The convergent approach, on the other hand, involves coupling a complete heterocyclic base with a functionalized cyclopentane derivative.[8]

A key intermediate in the synthesis of many carbocyclic nucleosides is (1S,4R)-4-amino-2-cyclopentene-1-methanol, which can be synthesized from a cyclopentane precursor.[9][10] This chiral amine provides the necessary scaffold with the correct stereochemistry for the subsequent attachment of the nucleobase.

Experimental Protocols

The following protocols outline a representative multi-step synthesis of a carbocyclic adenosine analogue intermediate starting from a cyclopentenone derivative, which can be conceptually linked to precursors derivable from this compound. This synthesis utilizes a convergent approach involving a Mitsunobu reaction for coupling the nucleobase.

Step 1: Synthesis of a Protected Cyclopentenyl Azide

This step involves the conversion of a protected cyclopentenol to a cyclopentenyl azide. The hydroxyl group is first activated, typically by mesylation, and then displaced with an azide.

| Reaction | Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| Mesylation and Azidation | Protected Cyclopentenol | 1. Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) 2. Sodium azide (NaN₃) | 1. CH₂Cl₂, 0 °C, 3h 2. DMF, 70 °C, 8h | Protected Cyclopentenyl Azide | 89 (2 steps) | [11] |

Detailed Protocol:

-

To a solution of the protected cyclopentenol in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl).

-

Stir the reaction mixture at 0 °C for 3 hours.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate.

-

Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃).

-

Heat the reaction mixture to 70 °C and stir for 8 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the protected cyclopentenyl azide.

Step 2: Reduction of the Azide to an Amine

The azide is reduced to the corresponding amine, which is a key intermediate for coupling with the nucleobase.

| Reaction | Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| Azide Reduction | Protected Cyclopentenyl Azide | H₂, Pd/C | Methanol, Room Temperature | Protected Cyclopentenyl Amine | Not specified, typically high | [12] |

Detailed Protocol:

-

Dissolve the protected cyclopentenyl azide in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the protected cyclopentenyl amine.

Step 3: Convergent Synthesis via Mitsunobu Reaction

This protocol describes a general procedure for the coupling of a pre-formed heterocyclic base (e.g., 6-chloropurine) with a protected cyclopentenol derivative. The Mitsunobu reaction typically proceeds with an inversion of stereochemistry at the alcohol carbon.[8][13]

| Reaction | Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| Mitsunobu Reaction | Protected Cyclopentenol, 6-Chloropurine | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Anhydrous THF, 0 °C to Room Temperature | Coupled Carbocyclic Nucleoside Intermediate | 10.5 - 22.7 | [14][15] |

Detailed Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve the protected cyclopentenol, 6-chloropurine, and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in anhydrous THF. Maintain the temperature below 10 °C during the addition.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to isolate the desired coupled carbocyclic nucleoside intermediate.

Mechanism of Action: Inhibition of S-adenosylhomocysteine (AdoHcy) Hydrolase

Many carbocyclic adenosine analogues synthesized from this compound-derived intermediates exert their antiviral effects by inhibiting S-adenosylhomocysteine (AdoHcy) hydrolase.[2] This enzyme is crucial for the hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. SAH is a product of all S-adenosylmethionine (SAM)-dependent methylation reactions. The accumulation of SAH, a potent product inhibitor of methyltransferases, disrupts essential methylation processes required for viral replication, such as the methylation of viral mRNA caps.[3][16]

The inhibition of AdoHcy hydrolase can have broader cellular effects, including the suppression of cell proliferation through the regulation of signaling pathways like the MEK/ERK pathway and cell cycle arrest.[1][4][17]

Visualizations

Synthetic Workflow